molecular formula C11H13NO2 B8814151 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B8814151
M. Wt: 191.23 g/mol
InChI Key: MWBXDGLGLXZQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,2,7-trimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)14-11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13)

InChI Key

MWBXDGLGLXZQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of substituted anilines: with appropriate carbonyl compounds.

    Use of catalysts: such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve:

    Batch or continuous flow processes: to ensure consistent quality and yield.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride.

    Substitution: Introduction of different substituents on the benzoxazin ring using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of more reduced derivatives.

    Substitution: Formation of various substituted benzoxazin derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. This may include:

    Binding to specific receptors or enzymes: to modulate their activity.

    Influencing cellular pathways: involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one
  • 2,2,7-Trimethyl-2H-1,4-benzoxazin-3(4H)-thione

Uniqueness

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may have unique properties such as:

  • Specific reactivity due to the presence of the trimethyl groups.
  • Distinct biological activity compared to other benzoxazin derivatives.

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